2-(2,5-Dichlorophenyl)propanal
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Overview
Description
2-(2,5-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of propanal, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)propanal typically involves the Friedel-Crafts acylation reaction. This method uses p-dichlorobenzene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2,5-Dichlorophenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-(2,5-Dichlorophenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-(2,5-Dichlorophenyl)propanoic acid.
Reduction: 2-(2,5-Dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dichlorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in organic synthesis and potential pharmaceutical applications .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
- 2-(2,6-Dichlorophenyl)-1H-imidazole-5-carboxylic acid
Comparison: 2-(2,5-Dichlorophenyl)propanal is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H8Cl2O |
---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)propanal |
InChI |
InChI=1S/C9H8Cl2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-6H,1H3 |
InChI Key |
MUTTYNQNWXZPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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